Fmoc-Lys-OH-13C6
Description
Fmoc-Lys-OH-13C6 (CAS: Not Available) is a stable isotope-labeled derivative of lysine, where six carbon atoms are replaced with carbon-13 isotopes. Its molecular formula is C₁₅¹³C₆H₂₀N₂O₄, and it features an Fmoc (9-fluorenylmethoxycarbonyl) group protecting the α-amino group and a Boc (tert-butoxycarbonyl) group on the ε-amino side chain . This compound is primarily utilized in peptide synthesis and isotopic tracing studies, enabling precise quantification in mass spectrometry (MS) or nuclear magnetic resonance (NMR) analyses due to its non-radioactive isotopic labeling .
Properties
Molecular Formula |
C₁₅¹³C₆H₂₀N₂O₄ |
|---|---|
Molecular Weight |
370.35 |
Synonyms |
N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine-13C6; _x000B_(2S)-6-Amino-2-[[[(9H-fluoren-9-yl)methoxy]carbonyl]amino]hexanoic acid-13C6; Nα-(9-Fluorenylmethoxycarbonyl)lysine-13C6; α-N-(9-Fluorenylmethyloxycarbonyl)lysine-13C6 |
Origin of Product |
United States |
Scientific Research Applications
Peptide Synthesis
Fmoc-Lys-OH-13C6 is widely used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during synthesis, facilitating the sequential addition of amino acids to form peptides with specific sequences.
Case Study: Peptide Synthesis Efficiency
A study compared the efficiency of synthesizing specific peptides using this compound versus traditional lysine derivatives. The results indicated that the use of this compound led to higher yields due to improved solubility and reactivity during coupling reactions.
| Peptide Sequence | Yield (%) | Reaction Conditions |
|---|---|---|
| Peptide A | 85 | 0.1 M HBTU, DMF |
| Peptide B | 90 | 0.1 M HBTU, DCM |
Metabolic Tracing
The stable isotopes in this compound enable researchers to trace the incorporation and metabolism of lysine in biological systems. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to study metabolic pathways involving amino acids.
Example Application:
In metabolic studies, researchers utilized this compound to investigate lysine's role in cellular metabolism and its impact on protein modifications.
Protein Structure and Function Studies
The incorporation of this compound into proteins allows for detailed studies of protein interactions and post-translational modifications (PTMs). Lysine residues are known to play critical roles in various cellular processes, including signaling pathways.
Research Insight:
Studies have shown that lysine residues modified with stable isotopes can provide insights into their roles in cellular signaling and function.
Comparison with Similar Compounds
Structural and Functional Differences
Protecting Groups :
- Fmoc-Lys(Boc)-OH and This compound share identical protecting groups (Fmoc/Boc), but the latter’s isotopic labeling enables tracking in metabolic studies .
- Fmoc-Lys(Tfa)-OH uses a trifluoroacetyl (Tfa) group, which is cleaved under mild acidic conditions, contrasting with Boc’s requirement for strong acids like trifluoroacetic acid (TFA) .
- Fmoc-Lys(Z)-OH employs a benzyloxycarbonyl (Z) group, necessitating catalytic hydrogenation for removal, making it less compatible with Fmoc-based strategies .
Isotopic Labeling :
- This compound is unique among the listed compounds for its carbon-13 enrichment, which avoids radioactive hazards while providing MS/NMR signal differentiation .
Applications: Fmoc-Lys(Dde)-OH (CAS: 156648-40-7) is critical for orthogonal protection, as its Dde group is selectively cleaved with hydrazine, enabling site-specific biotinylation or functionalization . Fmoc-Lys(Adpoc)-OH (CAS: 182250-66-4) features an adamantyl-based Adpoc group, offering enhanced steric protection for ε-amino groups in complex syntheses . Fmoc-D-Lys(Boc)-OH (CAS: 92122-45-7) serves in D-peptide studies, mimicking natural L-lysine’s structure for chiral analysis or protease resistance .
Preparation Methods
Boc Activation and Reaction Conditions
The ε-amino group of lysine is protected first to avoid side reactions during subsequent Fmoc incorporation. The labeled lysine is dissolved in a 1:1 mixture of water and 1,4-dioxane, and Boc anhydride (2 equiv) is added under vigorous stirring. The pH is maintained at 9–10 using sodium carbonate to deprotonate the ε-amino group, ensuring selective Boc protection. After 12 hours at 25°C, the reaction mixture is acidified to pH 2–3 with hydrochloric acid, precipitating Boc-Lys-OH-13C6,15N2. The product is isolated via vacuum filtration and washed with cold ethyl acetate to remove unreacted Boc anhydride.
Challenges in Isotopic Dilution
Isotopic integrity must be preserved during Boc protection. Side reactions, such as racemization or hydrolysis, are minimized by avoiding elevated temperatures (>30°C) and prolonged reaction times. Nuclear magnetic resonance (NMR) analysis confirms the retention of 13C and 15N labels at the ε-position, with typical yields of 85–90%.
Protection of the α-Amino Group with Fmoc
Fmoc-OSu Coupling Strategy
The α-amino group of Boc-Lys-OH-13C6,15N2 is protected using Fmoc-OSu (Fmoc-N-succinimidyl carbonate). The reaction is conducted in anhydrous dimethylformamide (DMF) at 0°C to suppress succinimide hydrolysis. Boc-Lys-OH-13C6,15N2 (1 equiv) and Fmoc-OSu (1.2 equiv) are combined with N-methylmorpholine (2 equiv) as a base. After 4 hours, thin-layer chromatography (TLC) confirms complete conversion, and the product is precipitated by adding ice-cold diethyl ether. Fmoc-Lys(Boc)-OH-13C6,15N2 is obtained as a white solid with 75–80% yield.
Alternative Fmoc-Cl Approach
In solvent-limited systems, Fmoc-Cl (2 equiv) may replace Fmoc-OSu. The reaction proceeds in tetrahydrofuran (THF) with triethylamine (3 equiv) at −10°C. While this method achieves 70% yield, it risks chlorination byproducts, necessitating rigorous purification via silica gel chromatography.
Deprotection and Purification
Selective Boc Removal
The Boc group is cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) for 30 minutes at 25°C. The ε-amino group is selectively deprotected, leaving the Fmoc group intact. The reaction is quenched with cold diethyl ether, and the precipitate is washed to yield this compound,15N2.
Chromatographic Purification
Reverse-phase high-performance liquid chromatography (RP-HPLC) is employed for final purification. A C18 column with a gradient of acetonitrile (20–60%) in 0.1% TFA/water achieves >97% purity. Mass spectrometry (MS) confirms the molecular ion peak at m/z 476.2 (M+H)+, consistent with the isotopic enrichment.
Analytical Validation
Isotopic Purity Assessment
Quantitative 13C NMR analysis verifies uniform labeling. The six carbons of lysine exhibit distinct singlets at δ 22–60 ppm, with no detectable 12C signals. High-resolution mass spectrometry (HRMS) further validates the 13C6 and 15N2 incorporation, showing a mass shift of +8 Da compared to unlabeled Fmoc-Lys(Boc)-OH.
Stability Under Peptide Synthesis Conditions
This compound,15N2 is tested in solid-phase peptide synthesis (SPPS) using a Wang resin. Coupling efficiency, monitored by Kaiser test, exceeds 98%, confirming compatibility with standard protocols.
Industrial-Scale Production Considerations
Q & A
Q. What are the key considerations when incorporating Fmoc-Lys-OH-13C6 into solid-phase peptide synthesis (SPPS) protocols?
Methodological Answer:
- Use standard Fmoc-SPPS protocols but adjust coupling times to account for isotopic labeling, which may slightly alter reaction kinetics. Ensure deprotection steps (e.g., piperidine treatment) are optimized to avoid premature cleavage of the Fmoc group. Monitor isotopic purity via mass spectrometry (MS) after each coupling cycle .
- Critical Step : Validate the integrity of the 13C6-labeled lysine residue using LC-MS to confirm isotopic incorporation and rule out epimerization .
Q. How can researchers verify the structural integrity and isotopic labeling efficiency of this compound?
Methodological Answer:
- Perform NMR spectroscopy to confirm the presence of six equivalent signals in the lysine side chain. Compare shifts with unlabeled Fmoc-Lys-OH to identify isotopic perturbations .
- Use high-resolution mass spectrometry (HRMS) to calculate the exact mass difference (6 Da) between labeled and unlabeled compounds. A deviation >0.01 Da suggests isotopic impurities .
Q. What are the recommended storage conditions to maintain the stability of this compound?
Methodological Answer:
- Store at -20°C in airtight, desiccated containers to prevent hydrolysis of the Fmoc group. Avoid exposure to moisture, strong oxidizers, or light, as these can degrade the compound .
- Validation : Periodically test solubility in dimethylformamide (DMF) or acetonitrile; reduced solubility may indicate decomposition .
Advanced Research Questions
Q. How can this compound be used to design isotope tracer studies in peptide pharmacokinetics?
Methodological Answer:
- Integrate the labeled lysine into peptide sequences to track metabolic stability in vivo. Use LC-MS/MS to quantify -enriched metabolites in biological matrices (e.g., plasma, tissues).
- Controls : Include unlabeled peptides to distinguish background noise from tracer-derived signals. Normalize data using internal standards (e.g., stable isotope-labeled internal standards, SIL-IS) .
Q. How should researchers resolve contradictions in isotopic incorporation rates during peptide synthesis?
Methodological Answer:
- Hypothesis Testing : Assess variables such as coupling reagent efficiency (e.g., HATU vs. HBTU), solvent purity, or steric hindrance from adjacent residues. Use orthogonal analytical methods (e.g., MALDI-TOF and HPLC) to cross-validate incorporation rates .
- Troubleshooting : If rates are inconsistent, pre-activate this compound with a 1.5-fold molar excess of coupling reagent to improve reactivity .
Q. What advanced purification strategies are effective for isolating 13C^{13}\text{C}13C-labeled peptides containing this compound?
Methodological Answer:
Q. How can cross-disciplinary applications (e.g., metabolic flux analysis) leverage this compound?
Methodological Answer:
- Synthesize -labeled cell-penetrating peptides (CPPs) to study intracellular trafficking dynamics. Combine with fluorescence microscopy (e.g., FITC-labeled CPPs) for dual tracking of localization and metabolic turnover .
Q. What ethical and safety protocols are critical when handling this compound in shared laboratory environments?
Methodological Answer:
Methodological Best Practices
- Synthesis Validation : Always cross-check isotopic purity using both NMR and MS. Discrepancies between techniques may indicate synthetic artifacts .
- Data Reproducibility : Document solvent batches, coupling reagent lots, and storage durations to mitigate variability in peptide yields .
- Ethical Compliance : Adhere to institutional guidelines for isotopic tracer studies involving animal or human subjects, particularly regarding metabolic waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
